2,3-Diaminopyridin-4-ol

Fluorescence spectroscopy Analytical detection Fluorescent probe design

2,3-Diaminopyridin-4-ol (IUPAC: 2,3-diamino-1H-pyridin-4-one; CAS 1201681-65-3; molecular formula C₅H₇N₃O; molecular weight 125.13 g/mol) is a heteroaromatic diamine featuring a pyridin-4-ol core with amino substituents at the 2- and 3-positions. The compound exists in tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, with the lactam tautomer thermodynamically favored under physiological and ambient solution conditions.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B15174216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminopyridin-4-ol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)N)N
InChIInChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9)
InChIKeyKSJXLSHOMFDGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminopyridin-4-ol for Research Procurement: CAS 1201681-65-3 Structural and Physicochemical Baseline


2,3-Diaminopyridin-4-ol (IUPAC: 2,3-diamino-1H-pyridin-4-one; CAS 1201681-65-3; molecular formula C₅H₇N₃O; molecular weight 125.13 g/mol) is a heteroaromatic diamine featuring a pyridin-4-ol core with amino substituents at the 2- and 3-positions [1]. The compound exists in tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, with the lactam tautomer thermodynamically favored under physiological and ambient solution conditions [2]. Its planar pyridine scaffold supports π-π stacking interactions, while the ortho-diamine motif enables chelation and condensation reactivity with aldehydes, ketones, and metal ions [3]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 81.1 Ų, three hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, indicating a conformationally constrained pharmacophore with moderate polarity .

Why Generic Diaminopyridine Substitution Fails: Differentiated Physicochemical and Functional Profile of 2,3-Diaminopyridin-4-ol


Among diaminopyridine congeners, simple positional isomerism or functional group variation profoundly alters spectroscopic behavior, metal-binding affinity, and downstream synthetic utility. 2,3-Diaminopyridin-4-ol differentiates from 2,3-diaminopyridine (lacking the 4-hydroxyl), 3,4-diaminopyridine (distinct substitution pattern), and 2-aminopyridin-4-ol (single amino group) across multiple performance-relevant dimensions. The 4-hydroxyl/4-pyridone moiety introduces additional hydrogen-bonding capacity, modifies the electronic character of the heteroaromatic ring, and enables tautomer-dependent reactivity that is absent in non-hydroxylated analogs [1]. Furthermore, the ortho-arrangement of the 2- and 3-amino groups forms a chelating scaffold distinct from the 3,4-diaminopyridine motif, yielding different metal coordination geometries and complex stability constants [2]. These structural distinctions manifest in quantifiable differences in fluorescence quantum yield, metal-ion selectivity, and biological target engagement, rendering in-class substitution scientifically non-equivalent for applications requiring specific photophysical properties, coordination chemistry outcomes, or pharmacophore geometry [3].

Quantitative Differentiation Evidence: 2,3-Diaminopyridin-4-ol vs. Diaminopyridine Analogs


Fluorescence Quantum Yield Enhancement: 2,3-Diaminopyridine vs. 3,4-Diaminopyridine via (π, π*) Lowest Excited State

2,3-Diaminopyridine exhibits strong fluorescence attributable to a (π, π*) lowest excited state, whereas 4-aminopyridine shows negligible fluorescence due to (n, π*) transitions that favor non-radiative decay [1]. Although direct quantitative data for 2,3-diaminopyridin-4-ol are not reported in this comparative study, the structural congruence between 2,3-diaminopyridine and the target compound—both bearing the ortho-diamine motif on the pyridine ring—supports class-level inference that the 2,3-substitution pattern confers a (π, π*) excited-state character distinct from 3,4-diaminopyridine [1]. 2,3-Diaminopyridine demonstrated relative fluorescence intensity approximately 10- to 20-fold higher than 4-aminopyridine under identical pH and solvent conditions, establishing the ortho-diamine scaffold as a privileged fluorophore [1].

Fluorescence spectroscopy Analytical detection Fluorescent probe design

Chelation Capacity Differential: Ortho-Diamine Motif in 2,3-Diaminopyridin-4-ol Enables Bidentate Metal Coordination Absent in 2-Aminopyridin-4-ol

2,3-Diaminopyridine (H₂dap) forms defined coordination complexes with transition metals, including the oxorhenium(V) complex [ReO(dapH)₂]Cl and the technetium analog [TcO(dapH)₂]Cl, characterized by elemental analysis, mass spectrometry, and IR spectroscopy [1]. The ortho-diamine motif provides a bidentate N,N-chelating site with a five-membered chelate ring geometry upon metal coordination. 2-Aminopyridin-4-ol, possessing only a single amino group adjacent to the ring nitrogen, lacks this chelating capacity and functions solely as a monodentate ligand. The target compound 2,3-diaminopyridin-4-ol retains the ortho-diamine chelation site of H₂dap while incorporating the additional 4-hydroxyl functionality, enabling tridentate (N,N,O) or mixed bidentate coordination modes not accessible to either 2,3-diaminopyridine or 2-aminopyridin-4-ol individually [2].

Coordination chemistry Metal complex synthesis Ligand design

Metal-Ion Selectivity Tuning: 4-Hydroxyl Substituent Modulates Chelate Ring Size and Selectivity Relative to 2,3-Diaminopyridine

In polypyridyl ligands containing mixed pyridyl and saturated nitrogen donors, chelate ring size is a primary determinant of metal-ion size-based selectivity [1]. Ligands forming five-membered chelate rings generally favor larger metal ions (e.g., Cd²⁺, Pb²⁺), whereas six-membered chelate rings shift selectivity toward smaller metal ions (e.g., Zn²⁺, Cu²⁺) [1]. 2,3-Diaminopyridin-4-ol, with its 4-hydroxyl group capable of deprotonation and participation in six-membered chelate ring formation (N,N,O or N,O coordination modes), offers tunable selectivity not available to 2,3-diaminopyridine, which is constrained to five-membered N,N-chelate rings exclusively. The additional oxygen donor alters the ligand field strength and hydration energetics of the resulting complexes, enabling differentiated metal-ion discrimination profiles.

Metal-ion sensing Fluorescent chemosensor Selective complexation

Biological Target Engagement: 2,3-Diaminopyridine Scaffold Achieves Sub-Nanomolar B1 Receptor Affinity and Kinase Inhibition

A series of 2,3-diaminopyridine-based bradykinin B1 receptor antagonists was optimized to exhibit sub-nanomolar binding affinity (Ki < 1 nM) and favorable pharmacokinetic properties, with lead compounds demonstrating efficacy in rabbit in vivo models of pain and inflammation [1]. In parallel, diaminopyridine-based Mps1 kinase inhibitors achieved IC₅₀ = 37 nM [2], while dual leucine zipper kinase (DLK) inhibitors derived from diaminopyridine scaffolds exhibited IC₅₀ = 107 nM in in vitro axon degeneration assays and neuroprotection in an MPTP model of Parkinson's disease [3]. The 2,3-diaminopyridine core provides a geometrically defined hinge-binding motif for kinase ATP pockets and a privileged scaffold for GPCR antagonist development. 2,3-Diaminopyridin-4-ol, bearing the identical 2,3-diamine substitution pattern with an additional synthetic handle (4-OH), serves as a direct precursor for further derivatization in these pharmacologically validated chemotypes.

GPCR antagonist Kinase inhibition Medicinal chemistry

Procurement-Aligned Application Scenarios for 2,3-Diaminopyridin-4-ol


Fluorescent Probe and Sensor Development

The strong (π, π*) fluorescence character of the 2,3-diaminopyridine scaffold [1], combined with the additional metal-chelating and pH-responsive 4-hydroxyl group, positions 2,3-diaminopyridin-4-ol as a versatile building block for fluorescent chemosensors. It is suitable for designing turn-on or ratiometric probes targeting transition metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) where chelation modulates emission intensity or wavelength [2].

Synthesis of Heterocyclic Bioisosteres and Drug Discovery Intermediates

The ortho-diamine motif undergoes condensation with aldehydes, ketones, and carboxylic acid derivatives to form imidazopyridines, azabenzimidazoles, and quinoxaline analogs — privileged scaffolds in kinase inhibitor and GPCR antagonist programs [3]. The 4-hydroxyl group provides an orthogonal functional handle for O-alkylation or O-arylation, enabling late-stage diversification without disrupting the diamine chelation site [4].

Transition Metal Complexation for Catalysis and Radiopharmaceuticals

The bidentate N,N-chelation capacity of the ortho-diamine motif [5] enables synthesis of stable coordination complexes with Re, Tc, Pd, Pt, and other transition metals. The 4-hydroxyl group offers a third donor atom for tridentate coordination or a site for bioconjugation in targeted radiopharmaceutical applications. These complexes are structurally analogous to clinically relevant Tc(V) and Re(V) oxo-core species.

Carbon Dot and Nanoparticle Synthesis

2,3-Diaminopyridine has been successfully employed as a precursor for orange-red-emitting carbon dots used in visual colorimetry and near-infrared cellular imaging [6]. 2,3-Diaminopyridin-4-ol, with its enhanced hydrogen-bonding capacity via the 4-hydroxyl group, offers improved aqueous dispersibility and additional surface functionalization pathways for nanoparticle engineering.

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